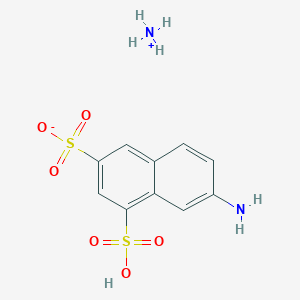
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate is a chemical compound with the molecular formula C10H12N2O6S2 and a molecular weight of 320.34 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
The synthesis of ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate typically involves the reaction of 7-aminonaphthalene-1,3-disulphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used .
科学研究应用
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological assays and experiments due to its interaction with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate involves its interaction with specific molecular targets and pathways. It can bind to proteins, enzymes, or other biomolecules, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate can be compared with similar compounds such as:
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate: This compound has similar chemical properties but differs in its cation composition.
Potassium hydrogen 7-aminonaphthalene-1,3-disulphonate: Another similar compound with potassium as the cation instead of ammonium.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications where other similar compounds may not be as effective .
生物活性
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate (AHNDS) is a compound derived from naphthalene and is primarily utilized in various industrial applications, particularly in the dye industry. This article explores its biological activity, including its interactions with microorganisms, potential toxicity, and implications for environmental health.
AHNDS is characterized by its sulfonate groups, which enhance its solubility in water and contribute to its reactivity. The compound can be synthesized through various methods involving the sulfonation of amino-naphthalene derivatives.
Microbial Interactions
Research has demonstrated that AHNDS can serve as a substrate for certain microorganisms. In a study examining microbial decolorization of reactive azo dyes, it was found that AHNDS could be metabolized by specific bacterial strains, leading to the formation of intermediates such as 1,2-naphthoquinone-3,6-disulfonate. This compound subsequently reacts to form disulfonated cinnamic acid derivatives, indicating potential pathways for biodegradation .
Toxicity and Environmental Impact
The toxicity of AHNDS has been evaluated in various studies, particularly concerning its effects on aquatic organisms. The presence of sulfonate groups often correlates with increased toxicity in aquatic environments. A detailed examination of the compound's degradation products revealed that while AHNDS itself may have moderate toxicity, its degradation products could exhibit different toxicological profiles .
Case Study 1: Microbial Decolorization
In a controlled laboratory setting, researchers investigated the ability of mixed bacterial cultures to decolorize a synthetic dye solution containing AHNDS. The results showed that after 72 hours of incubation, there was a significant reduction in dye concentration (up to 85%), indicating effective microbial activity. The study highlighted the potential for using AHNDS in bioremediation processes .
Case Study 2: Aquatic Toxicity Assessment
A study focused on the aquatic toxicity of AHNDS assessed its impact on freshwater fish species. Fish exposed to varying concentrations of AHNDS exhibited behavioral changes and physiological stress markers. The findings suggested that while low concentrations might be tolerable, higher levels pose significant risks to aquatic life .
Research Findings Summary
属性
CAS 编号 |
94166-68-4 |
|---|---|
分子式 |
C10H12N2O6S2 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
azanium;6-amino-4-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO6S2.H3N/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);1H3 |
InChI 键 |
VLNLFXIUBGYWJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.[NH4+] |
相关CAS编号 |
86-65-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















